molecular formula C22H19N3O B8372320 7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde

7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde

Cat. No. B8372320
M. Wt: 341.4 g/mol
InChI Key: STXJVEDKIHDMAW-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

[7-(Dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol (3.0 g, 8.74 mmol) was dissolved in methylene chlorine (175 mL). Manganese dioxide (8.0 g, 92 mmol) was added and the reaction mixture was stirred at room temperature for 20 h. The slurry was filtered through diatomaceous earth to remove the catalyst, and the filtrate was concentrated to a dark oil. Purification by Biotage chromatography (10-30% ethyl acetate in hexanes) provided 7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (1.78 g, 60%) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ4.89 (4H, s), 7.06-7.12 (2H, m), 7.27-7.38 (10H, m), 7.93 (1H, d, J=5.7 Hz), 8.74 (1H, br s), 9.77 (1H, s).
Name
[7-(Dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol
Quantity
3 g
Type
reactant
Reaction Step One
Name
methylene chlorine
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:9]1[N:10]=[CH:11][CH:12]=[C:13]2[CH:17]=[C:16]([CH2:18][OH:19])[NH:15][C:14]=12)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C=Cl.[O-2].[O-2].[Mn+4]>[CH2:20]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]1[N:10]=[CH:11][CH:12]=[C:13]2[CH:17]=[C:16]([CH:18]=[O:19])[NH:15][C:14]=12)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:2.3.4|

Inputs

Step One
Name
[7-(Dibenzylamino)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1N=CC=C2C1NC(=C2)CO)CC2=CC=CC=C2
Name
methylene chlorine
Quantity
175 mL
Type
solvent
Smiles
Step Two
Name
Quantity
8 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a dark oil
CUSTOM
Type
CUSTOM
Details
Purification by Biotage chromatography (10-30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=1N=CC=C2C1NC(=C2)C=O)CC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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